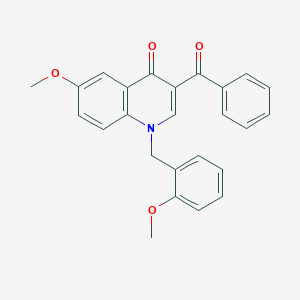

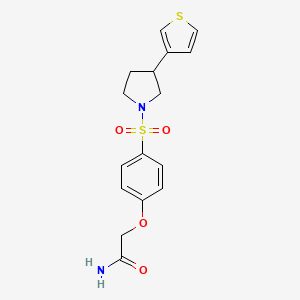

![molecular formula C14H13N3O3S B2530880 2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetic acid CAS No. 888432-56-2](/img/structure/B2530880.png)

2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetic acid" is a chemical entity that appears to be related to a class of compounds that have been studied for their potential as inhibitors of thymidylate synthase (TS) and as antitumor and/or antibacterial agents. These compounds typically feature a pyrimidine or pyrrolopyrimidine core with various substitutions that can affect their biological activity .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that can include the formation of a core structure followed by additional functionalization. For example, the synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters involves a one-pot reaction starting from propargylamines, proceeding through the formation of a thiophene core, and finally recyclization into the pyrrole nucleus . Similarly, sulfanylidene tetrahydropyrimidine derivatives are synthesized using acid-catalyzed cyclocondensation reactions . These methods suggest that the synthesis of the compound might also involve a multi-step process with a key intermediate that is further functionalized to achieve the final product.

Molecular Structure Analysis

The molecular structure of related compounds often includes a pyrimidine or pyrrolopyrimidine ring system. In some cases, the ring system adopts conformations that are intermediate between boat, screw-boat, and twist-boat forms . The presence of substituents such as sulfanyl groups can influence the overall shape and electronic distribution of the molecule, which in turn can affect its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Compounds with similar structures have been shown to undergo reactions such as Michael addition and aldol reactions. For instance, the reaction of (2-oxo-2-phenyl-ethyl sulfanyl)-acetic acid with chalcones leads to the formation of unexpected products through a double Michael addition-aldol reaction sequence . This indicates that the compound may also participate in similar reactions, potentially leading to a variety of products depending on the reaction conditions and the nature of the reactants.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds exhibit properties that are influenced by their molecular structures. For example, the presence of hydrogen bond donors and acceptors, such as NH and sulfanyl groups, can lead to the formation of hydrogen-bonded ribbons in the crystal structure . These structural features can affect solubility, melting points, and other physical properties. The electronic properties of the pyrimidine or pyrrolopyrimidine core, as well as the presence of electron-withdrawing or electron-donating substituents, can influence the chemical reactivity of these compounds .

Scientific Research Applications

Anti-inflammatory Activity

A study explored the anti-inflammatory properties of compounds related to "2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetic acid". These compounds were synthesized and evaluated, showing significant anti-inflammatory activity. Some derivatives were found to be more active than acetylsalicylic acid and comparable to ibuprofen, highlighting their potential as anti-inflammatory agents (Jakubkienė et al., 2002).

Corrosion Inhibition

Another application involves the use of derivatives of this compound as corrosion inhibitors. A specific study found that certain derivatives effectively inhibit the corrosion of steel in acidic environments. The efficiency of these inhibitors increased with concentration, showing promise for industrial applications in protecting metal surfaces against corrosion (Bouklah et al., 2005).

Biological Activity of Heteroatomic Compounds

Research into the synthesis and biological activity of heteroatomic compounds based on related structures has been conducted, demonstrating antioxidant effects and potential for drug development. These studies highlight the compounds' effects on biological membranes and mitochondrial function, suggesting their utility in creating new therapeutic agents (Farzaliyev et al., 2020).

Antimicrobial Activities

Compounds structurally similar to "this compound" have been synthesized and evaluated for antimicrobial activities. Some derivatives exhibited significant activity against various microorganisms, offering a pathway for the development of new antimicrobial agents (Demirbas et al., 2004).

Future Directions

Pyridopyrimidines, including “2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetic acid”, have shown therapeutic potential and are of great interest due to their biological potential . They are present in relevant drugs and have been studied in the development of new therapies . Therefore, future research may focus on exploring the therapeutic possibilities of these compounds .

Mechanism of Action

Target of Action

The primary target of this compound is the Toll-like receptor 4 (TLR4)/MD-2 complex . This complex plays a crucial role in innate immune responses, and its activation can lead to the production of various cytokines .

Mode of Action

The compound binds primarily to the MD-2 in the TLR4/MD-2 complex . This binding stimulates the innate immune cells with minimal toxicity . The compound’s interaction with its target leads to the production of various cytokines, which are signaling molecules that regulate immune responses .

Biochemical Pathways

The activation of the TLR4/MD-2 complex triggers a cascade of biochemical reactions that lead to the production of various cytokines . These cytokines then mediate various immune responses, including inflammation and the activation of immune cells .

Result of Action

The result of the compound’s action is the stimulation of innate immune responses. This is achieved through the production of various cytokines, which mediate immune responses . These responses can help the body fight off infections and other diseases .

properties

IUPAC Name |

2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S/c1-2-17-13(20)12-11(16-14(17)21-7-10(18)19)8-5-3-4-6-9(8)15-12/h3-6,15H,2,7H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANRHHXFIFXALO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

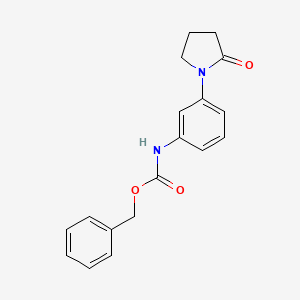

![4-(2-Bromo-4-chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2530798.png)

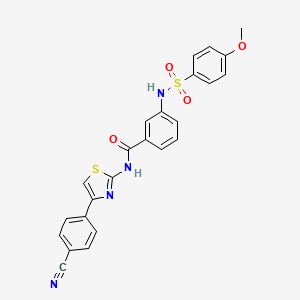

![3-(3-methylphenyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2530800.png)

![3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2530802.png)

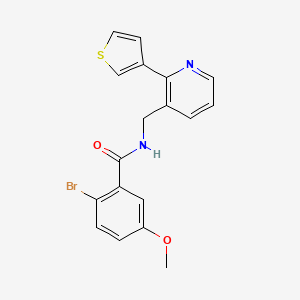

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2530804.png)

![Dimethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)terephthalate](/img/structure/B2530805.png)

![3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol](/img/structure/B2530807.png)